molecular formula C16H20ClN5O3 B14284050 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one CAS No. 141549-06-6

1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one

Cat. No.: B14284050
CAS No.: 141549-06-6
M. Wt: 365.81 g/mol
InChI Key: CKMFSJNTDQMUBM-UHFFFAOYSA-N
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Description

1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core, a piperazine ring, and a chloroethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzamide and dimethoxyaniline, under acidic or basic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced by reacting the quinazoline intermediate with piperazine in the presence of a suitable catalyst.

    Chloroethanone Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, chloroacetyl chloride, controlled temperature and pH.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and stress response, thereby exerting its biological effects.

Comparison with Similar Compounds

1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one can be compared with similar compounds such as:

    Terazosin: Shares a similar quinazoline core but differs in its side chains and specific biological activities.

    Doxazosin: Another quinazoline derivative with distinct pharmacological properties.

    Prazosin: Known for its use in treating hypertension, it has a different substitution pattern on the quinazoline ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

141549-06-6

Molecular Formula

C16H20ClN5O3

Molecular Weight

365.81 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethanone

InChI

InChI=1S/C16H20ClN5O3/c1-24-12-7-10-11(8-13(12)25-2)19-16(20-15(10)18)22-5-3-21(4-6-22)14(23)9-17/h7-8H,3-6,9H2,1-2H3,(H2,18,19,20)

InChI Key

CKMFSJNTDQMUBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCl)N)OC

Origin of Product

United States

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